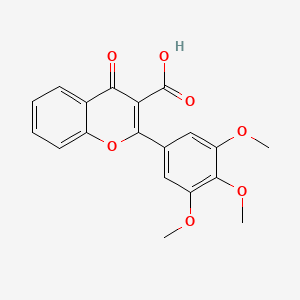
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid
Descripción general
Descripción
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular interactions are ongoing to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl-acetic acid: Known for its proteomics research applications.
3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid: Another compound with similar structural features and research applications.
Uniqueness
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carboxylic acid stands out due to its specific benzopyran structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
119563-94-9 |
|---|---|
Fórmula molecular |
C19H16O7 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
4-oxo-2-(3,4,5-trimethoxyphenyl)chromene-3-carboxylic acid |
InChI |
InChI=1S/C19H16O7/c1-23-13-8-10(9-14(24-2)18(13)25-3)17-15(19(21)22)16(20)11-6-4-5-7-12(11)26-17/h4-9H,1-3H3,(H,21,22) |
Clave InChI |
YCSNHAFEDLDNJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













